Solubility data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO
Solubility data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO
An In-depth Technical Guide Topic: Solubility Data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing the reliability of in vitro assays and the viability of subsequent development pathways. Dimethyl Sulfoxide (DMSO) is the workhorse solvent for creating high-concentration stock solutions for high-throughput screening (HTS).[1] An incomplete understanding of a compound's solubility limit in DMSO can lead to erroneous biological data due to compound precipitation. This guide provides a comprehensive framework for determining the thermodynamic solubility of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO. While specific, pre-existing solubility data for this novel compound is not publicly available, we present the gold-standard experimental protocol—the Shake-Flask Method—as a robust, self-validating system for its precise measurement.[2][3] This document is intended to serve as a Senior Application Scientist's guide, blending theoretical principles with a detailed, field-proven methodology to ensure the generation of high-fidelity, trustworthy data.
The Critical Role of DMSO Solubility in Preclinical Research
In modern drug discovery, compounds are typically stored and dispensed from concentrated DMSO stock solutions.[4] This practice is essential for HTS, where thousands of compounds are tested in automated fashion. However, if a compound's concentration in the stock solution exceeds its thermodynamic solubility, it may precipitate over time, during freeze-thaw cycles, or upon dilution into aqueous assay buffers.[5] Such issues can lead to underestimated potency, unreliable structure-activity relationships (SAR), and the costly misdirection of resources.[4] Therefore, accurately measuring the maximum solubility in DMSO is not a perfunctory task but a critical step for data integrity.[6]
Physicochemical Profiles
The Solute: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
To understand solubility, one must first analyze the molecule's structure, which dictates the intermolecular forces at play.
Caption: Structure of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.
Structural Analysis:
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Polar Moieties: The molecule contains a pyridazine ring and a nitrile group (-C≡N). The nitrogen atoms in the pyridazine ring and the nitrile group are hydrogen bond acceptors and contribute to the molecule's overall polarity.
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Apolar Moieties: The methyl group (-CH₃) and the cyclopropane ring are non-polar, hydrophobic components.
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Overall Character: The molecule presents a mixed character. Its solubility will be a balance between the polar groups' favorable interactions with a polar solvent like DMSO and the energy required to break the crystal lattice forces of the solid compound.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the formula (CH₃)₂S=O, is a powerful, polar aprotic solvent.[7] Its exceptional solvating capacity stems from several key properties:
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High Polarity: It has a high dielectric constant (approx. 47), which allows it to effectively dissolve a wide range of polar and non-polar compounds.[8][9]
-
Strong H-Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, enabling it to interact favorably with solutes that can act as hydrogen bond donors.
-
Aprotic Nature: DMSO lacks acidic protons and cannot act as a hydrogen bond donor. This prevents it from forming strong hydrogen-bonding networks with itself, leaving it more available to solvate other molecules.[8]
The Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method
To obtain a definitive solubility value, the system must reach thermodynamic equilibrium. The Shake-Flask method is the most reliable and widely accepted technique for this purpose.[2][3] The principle is straightforward: an excess of the solid compound is agitated in the solvent for a sufficient time to achieve a saturated solution. The concentration of the solute in the liquid phase then represents the thermodynamic solubility.
Experimental Workflow
The entire process, from preparation to analysis, is designed to ensure accuracy and reproducibility.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Step-by-Step Methodology
Materials:
-
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile (solid, high purity)
-
Anhydrous DMSO (≥99.9% purity)[10]
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials[6]
-
Orbital shaker or vortex mixer[10]
-
Centrifuge[6]
-
Calibrated micropipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
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Prepare Supersaturated Solution: Weigh approximately 5-10 mg of the compound into each of three separate vials. Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to each vial. The key is to add enough solid so that a visible precipitate remains after equilibration.[2][6]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the mixtures at a constant room temperature (e.g., 25 °C) for 24 to 48 hours.[10] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[4][11]
-
Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess, undissolved solid.[6]
-
Collect Saturated Supernatant: Carefully remove a known volume (e.g., 100 µL) of the clear supernatant from the top of the liquid, taking extreme care not to disturb the solid pellet.[6]
-
Quantify Concentration: Prepare an accurate serial dilution of the supernatant with fresh DMSO to bring the concentration within the linear range of the HPLC's calibration curve. Determine the exact concentration using the pre-validated HPLC method.[3][10]
-
Calculate Solubility: Multiply the measured concentration from the HPLC by the dilution factor to determine the final solubility.
A Self-Validating System for Trustworthy Data
This protocol is inherently designed to build confidence in the results:
-
Confirmation of Saturation: The visual presence of excess solid after the equilibration period provides direct evidence that the solution is saturated.[2]
-
Equilibrium Assurance: An equilibration time of 24-48 hours is typically sufficient for most compounds to reach a stable concentration. For novel scaffolds, a time-point study (e.g., testing at 24, 48, and 72 hours) can be performed to empirically confirm that equilibrium has been reached.[11]
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Precision and Reproducibility: Performing the measurement in triplicate allows for the calculation of a mean and standard deviation, providing a statistical measure of the experiment's precision.
Data Presentation
All quantitative data should be summarized in a clear, structured format. The molecular weight of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is required to convert between mass and molar concentrations.
Table 1: Expected Data Summary for Solubility in DMSO at 25°C
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Solubility (mg/mL) | Value | Value | Value | Value ± SD |
| Solubility (mM) | Value | Value | Value | Value ± SD |
Conclusion and Strategic Outlook
While public data on the solubility of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is unavailable, this guide provides the authoritative framework for its determination. By employing the Shake-Flask method, researchers can generate a reliable thermodynamic solubility value. This data point is fundamental for preparing accurate stock solutions, ensuring the integrity of biological screening data, and making informed decisions in the lead optimization process. The next logical step would involve assessing the compound's kinetic solubility in aqueous buffers, which provides critical insights into its behavior upon dilution from a DMSO stock into the final assay medium.[4][10]
References
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
- Title: Shake Flask Method Summary Source: BioAssay Systems URL
- Title: Shake-Flask Solubility Assay Source: Enamine URL
- Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays Source: Benchchem URL
- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
- Source: Regulations.
- Title: Trk-IN-19 Solubility in DMSO: A Technical Guide Source: Benchchem URL
- Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing Source: BENTHAM SCIENCE URL
- Title: DIMETHYL SULFOXIDE (DMSO)
- Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: PMC URL
- Title: Issues in Compound Storage in DMSO Source: Ziath URL
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- Title: Dimethyl Sulfoxide Source: MP Biomedicals URL
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